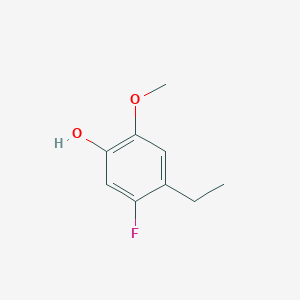

4-Ethyl-5-fluoro-2-methoxyphenol

Descripción

Contextualization within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product chemistry and medicinal research. mdpi.comijhmr.com They are widely found in plants and are known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The reactivity and biological function of a phenolic compound are heavily influenced by the nature and position of other substituents on the aromatic ring. ijhmr.com

The core phenolic structure of 4-Ethyl-5-fluoro-2-methoxyphenol makes it a member of this broad and significant class of molecules. Research on phenolic compounds often involves modifying the substituents on the aromatic ring to fine-tune their biological and chemical properties. ijhmr.com These modifications can alter a compound's antioxidant potential, ability to interact with biological targets, and metabolic stability. mdpi.comnih.gov Therefore, the ethyl, fluoro, and methoxy (B1213986) groups on this compound are critical in defining its unique chemical character and potential areas of investigation.

Significance of Fluorination and Methoxy Substitution in Chemical Biology and Medicinal Chemistry

The introduction of fluorine and methoxy groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. acs.orgtandfonline.com

Fluorination: The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's properties. acs.orgacs.org Fluorine is highly electronegative and can alter the acidity of nearby functional groups, which in turn can influence a molecule's solubility, membrane permeability, and binding affinity to target proteins. tandfonline.comacs.org In medicinal chemistry, fluorination is often used to increase metabolic stability, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. tandfonline.comnumberanalytics.com This can lead to a longer duration of action for a drug in the body. researchgate.net The presence of fluorine can also enhance a molecule's binding to its biological target. tandfonline.com

The combination of both a fluorine atom and a methoxy group in this compound suggests a molecule designed to leverage the benefits of both substitutions.

Overview of Current Research Trajectories for this compound

While dedicated studies on this compound are not widely published, its structure suggests potential research avenues based on studies of similar compounds. Research on substituted phenols is an active area, with investigations into their potential as antioxidants, anticancer agents, and modulators of cellular signaling pathways. nih.govnih.govnih.gov

Given its functional groups, research on this compound could potentially explore:

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, and the substituents on the ring can modulate this activity. researchgate.netnih.gov

Enzyme Inhibition: The specific arrangement of functional groups may allow the molecule to fit into the active site of certain enzymes, potentially inhibiting their function. This is a common strategy in drug discovery.

Materials Science: Phenolic compounds can be used as monomers for the synthesis of new polymers. For example, a related compound, 4-Fluoro-2-methoxyphenol (B1225191), has been used to synthesize poly(4-fluoro-2-methoxyphenol). alkalisci.comsigmaaldrich.com

Chemical Synthesis and Methodology: Substituted phenols like this one can serve as versatile building blocks in organic synthesis for creating more complex molecules. acs.org

The development of new synthetic methods to access fluorinated and methoxylated phenols is also an ongoing area of interest in organic chemistry. nih.gov

Compound Data

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11FO2 |

| Molecular Weight | 170.18 g/mol |

| CAS Number | 1065076-45-0 epa.gov |

Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKDEXSEEDJRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672872 | |

| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-45-0 | |

| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 5 Fluoro 2 Methoxyphenol

Established Synthetic Pathways for 4-Ethyl-5-fluoro-2-methoxyphenol and Analogous Structures

The synthesis of polysubstituted phenols, such as this compound, requires precise control of regiochemistry. Both multi-step sequences and one-pot condensation reactions have been developed to achieve this, providing access to a wide range of analogous structures.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a rational approach to constructing the this compound core by sequentially introducing the desired functional groups onto a simpler aromatic precursor. A plausible synthetic route can be conceptualized starting from a readily available material like 4-fluoro-2-methoxyaniline (B49241). A key intermediate in the synthesis of related compounds is 4-fluoro-2-methoxy-5-nitroaniline (B580436) google.com.

A proposed pathway could involve the following key transformations:

Nitration: The synthesis can begin with the nitration of a protected 4-fluoro-2-methoxyaniline to introduce a nitro group at the 5-position, ortho to the fluorine and meta to the methoxy (B1213986) group. The use of a protecting group on the aniline (B41778) is crucial to prevent oxidation and direct the nitration.

Diazotization and Hydroxylation: The aniline functionality can then be converted to a hydroxyl group. This is typically achieved through a Sandmeyer-type reaction, where the aniline is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (B47542).

Introduction of the Ethyl Group: The final key step is the introduction of the ethyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts alkylation of the resulting 4-fluoro-2-methoxy-5-nitrophenol. However, controlling the regioselectivity of this reaction can be challenging. An alternative, more controlled approach would involve a different sequence, possibly introducing the ethyl group prior to other transformations or utilizing a cross-coupling reaction on a suitably functionalized precursor.

A patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline discloses a process starting from 4-fluoro-2-methoxyaniline, which is first protected, then nitrated, and finally deprotected google.com. This highlights the importance of this specific substituted aniline as a key precursor for building more complex molecules.

One-Pot Condensation Reactions in Analog Synthesis

One-pot reactions offer an efficient alternative to linear multi-step synthesis by combining several transformations in a single reaction vessel, often leading to complex structures from simple starting materials. For the synthesis of polysubstituted phenol analogs, several powerful one-pot methods have been reported.

One notable strategy involves a [3+3] cyclocondensation of α,β-unsaturated ketones with α-fluoro-β-ketoesters. acs.orgacs.org This method, proceeding through a Robinson annulation followed by in situ dehydrofluorination and tautomerization, provides access to a variety of 3,5-disubstituted and polysubstituted phenols with high efficiency. acs.orgacs.orgnih.gov The reaction conditions can be tuned to yield either the intermediate α-hydroxybenzoates or the fully decarboxylated phenols. acs.org

Another powerful one-pot approach utilizes a zinc-catalyzed cascade reaction between ynone compounds and active methylene (B1212753) diesters to generate polysubstituted phenols. tandfonline.com These methods showcase the ability to rapidly construct complex phenolic rings from acyclic precursors.

Table 1: Examples of One-Pot Syntheses for Substituted Phenol Analogs

| Method | Starting Materials | Key Features | Product Scope |

|---|---|---|---|

| Robinson Annulation/[3+3] Cyclocondensation | α,β-Unsaturated ketones, α-Fluoro-β-ketoesters | Base-catalyzed, metal-free, leads to dehydrofluorinative aromatization. acs.orgacs.org | 3,5-disubstituted, tetra-, and pentasubstituted phenols. acs.orgacs.org |

| Zn-Catalyzed Cascade | Ynone compounds, Active methylene diesters | Ligand- and Palladium-free, involves Knoevenagel condensation and elimination. tandfonline.com | Trisubstituted 2-pyrones and polysubstituted phenols. tandfonline.com |

| Base-Promoted Annulation | β-Chlorovinyl ketones, Active methylene compounds | One-pot synthesis leading to highly functionalized products. researchgate.net | Polysubstituted 2H-pyran-2-ones and phenols. researchgate.net |

Precursor Chemistry and Strategic Derivative Synthesis

The selection of appropriate starting materials and the strategic manipulation of functional groups are fundamental to the successful synthesis of tailored derivatives of this compound.

Utilization of Fluoro-methoxyphenol Intermediates

Commercially available fluoro-methoxyphenol isomers serve as valuable starting points for the synthesis of the target compound and its derivatives. Key precursors include 4-Fluoro-2-methoxyphenol (B1225191) and 5-Fluoro-2-methoxyphenol. biosynth.comsigmaaldrich.com

For instance, starting with 4-Fluoro-2-methoxyphenol, the synthetic challenge lies in the regioselective introduction of an ethyl group at the C-5 position. Direct electrophilic substitution, such as a Friedel-Crafts alkylation, would likely face challenges with regiocontrol, potentially yielding a mixture of products. Therefore, more advanced, directed substitution methods might be required to achieve the desired isomer. 4-Fluoro-2-methoxyphenol itself is used in the synthesis of other complex molecules like fluorinated masked o-benzoquinones. sigmaaldrich.com

Functional Group Interconversions for Tailored Derivatives

The functional groups present on the this compound scaffold—the phenolic hydroxyl, the methoxy ether, and the ethyl side chain—offer multiple handles for further chemical modification to create a library of derivatives. nih.govnih.gov

The phenolic hydroxyl group is particularly versatile. It can undergo:

Etherification and Esterification: Reaction with alkyl halides or acyl chlorides can protect the hydroxyl group or introduce new functionalities. nih.gov

Nucleophilic Aromatic Substitution: Under certain conditions, particularly with activating groups on the ring, the hydroxyl can be displaced. nih.gov

The aromatic ring itself can be further functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents (ortho, para-directing -OH and -OCH3, and ortho, para-directing -C2H5) must be carefully considered to predict the outcome. The ethyl group on the aromatic ring could also be a site for modification, for instance, through benzylic oxidation to introduce a carbonyl or hydroxyl group.

Table 2: Potential Functional Group Transformations on a Substituted Phenol Scaffold

| Functional Group | Transformation | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Phenolic -OH | Etherification | Alkyl halide, Base (e.g., K2CO3) | Alkoxy derivative |

| Phenolic -OH | Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester derivative |

| Aromatic Ring | Nitration | HNO3/H2SO4 | Nitro-substituted derivative |

| Aromatic Ring | Halogenation | Br2, FeBr3 | Bromo-substituted derivative |

| Ethyl Side Chain | Benzylic Oxidation | KMnO4 or CrO3 | Acetyl or Carboxylic acid derivative |

Advanced Synthetic Techniques Applicable to this compound Scaffolds

Modern synthetic chemistry offers sophisticated tools that can be applied to the synthesis of complex molecules like this compound, often providing greater efficiency and selectivity than traditional methods.

One of the most powerful advanced techniques is C-H bond functionalization . This approach allows for the direct formation of C-C or C-heteroatom bonds at positions that would otherwise be unreactive, bypassing the need for pre-functionalized substrates. rsc.org For a scaffold like a substituted phenol, transition-metal-catalyzed, directing-group-assisted ortho-alkylation could be a highly effective strategy to introduce the ethyl group with precise regiocontrol, avoiding issues common with classical Friedel-Crafts reactions. oregonstate.edu

Electrochemical synthesis represents another frontier, offering a green and efficient way to produce alkoxy-substituted phenols. For example, the monoalkylation of hydroquinones can be achieved electrochemically, providing high yields and selectivity. researchgate.net This type of methodology could potentially be adapted for the synthesis of methoxyphenol precursors.

Furthermore, novel cycloaddition strategies continue to be developed. For instance, oxidopyrylium cycloadducts derived from maltol (B134687) have been shown to undergo acid-mediated rearrangements to form aryl-substituted 2-methoxyphenol derivatives, offering a unique entry point to this class of compounds. nih.gov

Catalytic Methods in Phenol Derivatization

The derivatization of phenolic compounds through catalytic methods is a cornerstone of modern organic synthesis, enabling the introduction of various functional groups to modify their biological and chemical properties. While specific catalytic derivatization of this compound is not extensively documented in publicly available literature, established methodologies for substituted phenols provide a framework for its potential transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, would be a viable strategy to introduce aryl or vinyl substituents. For this to occur, the phenolic hydroxyl group would likely require protection, followed by conversion of a different position on the aromatic ring to a halide or triflate. Subsequently, coupling with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would yield the desired biaryl or styrenyl derivative.

Another important class of catalytic reactions involves C-H activation. Transition metal catalysts, including those based on rhodium, iridium, or ruthenium, can direct the functionalization of C-H bonds ortho to the hydroxyl group. This allows for the introduction of alkyl, aryl, or other functional groups without the need for pre-functionalization of the aromatic ring. Given the substitution pattern of this compound, C-H activation could potentially occur at the C6 position.

Furthermore, etherification and esterification of the phenolic hydroxyl group are common transformations. These reactions can be catalyzed by acids, bases, or transition metals, leading to the formation of a wide array of derivatives with altered solubility, lipophilicity, and metabolic stability.

Radiochemical Synthesis for Positron Emission Tomography (PET) Precursors

The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) is a critical tool in diagnostic imaging and drug development. The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule allows for its non-invasive in vivo tracking. For a compound like this compound, its structure is amenable to radiolabeling to serve as a precursor for PET tracers.

One common strategy for introducing ¹⁸F is through nucleophilic substitution. If a suitable leaving group, such as a nitro group or a trimethylammonium salt, were introduced at a position on the aromatic ring, it could be displaced by [¹⁸F]fluoride. For instance, a precursor molecule, 4-ethyl-2-methoxy-5-nitrophenol, could potentially be synthesized and then subjected to radiofluorination. Aromatic nucleophilic substitution is often challenging and requires careful optimization of reaction conditions, including the choice of solvent, temperature, and the use of a phase-transfer catalyst like Kryptofix 2.2.2.

Alternatively, the methoxy group at the C2 position offers a site for O-demethylation to yield the corresponding catechol. This dihydroxy derivative could then be a precursor for labeling with ¹¹C-methyl iodide or ¹¹C-methyl triflate to re-form the methoxy group, now containing the positron-emitting carbon-11. This approach is widely used for the synthesis of ¹¹C-labeled PET tracers. nih.gov

The development of a PET radioligand from this compound would necessitate a multi-step process. nih.gov This would involve the synthesis of a suitable precursor, optimization of the radiolabeling reaction to achieve high radiochemical yield and specific activity, and subsequent purification, typically by high-performance liquid chromatography (HPLC). nih.govnih.gov

Modular Synthesis Approaches

Modular synthesis provides a powerful strategy for the rapid generation of diverse chemical libraries from a set of common building blocks. This approach is particularly valuable in drug discovery and materials science. While a specific modular synthesis for this compound has not been detailed, general principles of modular synthesis of substituted phenols can be applied.

One such approach involves the use of versatile starting materials that can be sequentially and selectively functionalized. For instance, a more simply substituted phenol or benzene (B151609) derivative could serve as a scaffold. A series of reactions, such as electrophilic aromatic substitution, cross-coupling reactions, and functional group interconversions, could then be employed in a modular fashion to introduce the ethyl, fluoro, and methoxy substituents in a controlled manner.

A notable example of a modular approach is the use of ortho-substituted phenols in palladium-catalyzed dehydrogenation–coupling–aromatization protocols. rsc.org These methods allow for the construction of complex phenolic structures from simpler alcohol precursors. rsc.org While this specific methodology might be more suited for the synthesis of the phenol itself, the underlying principle of combining simpler fragments in a convergent manner is central to modular synthesis.

Another powerful modular technique is "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This allows for the efficient connection of molecular modules. rsc.org While not directly a synthesis of the target compound, this methodology could be used to derivatize the phenolic hydroxyl group of this compound with a wide range of functional moieties in a high-throughput manner.

Reaction Optimization and Scalability Considerations for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process for research applications requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of this compound, several factors would need to be addressed.

Reaction Optimization:

Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time. For instance, in a potential multi-step synthesis, the yield of each step would need to be maximized. Design of Experiments (DoE) methodologies can be systematically employed to identify the optimal combination of these variables.

For a potential nucleophilic aromatic substitution to introduce the fluorine atom, optimization would focus on maximizing the regioselectivity and yield, while minimizing side reactions. This could involve screening different leaving groups, bases, and reaction conditions.

The purification of intermediates and the final product is also a critical aspect. The development of efficient crystallization or chromatographic methods is essential to ensure high purity. A study on the purification of the related compound 4-ethyl-2-methoxyphenol (B121337) highlighted a method based on complexation with calcium ions, achieving high purity. nih.gov Such novel purification strategies could be explored for this compound.

Scalability Considerations:

When scaling up a synthesis, factors such as heat transfer, mixing, and the safety of the reagents and reaction conditions become paramount. Exothermic reactions that are easily managed on a small scale may require specialized equipment for heat dissipation on a larger scale.

The cost and availability of starting materials and reagents are also significant considerations for scalability. The chosen synthetic route should ideally utilize readily available and cost-effective materials.

For research applications that may require radiolabeled versions of the compound, the scalability of the precursor synthesis is crucial. The synthesis of the non-radioactive precursor for PET ligand development must be robust and scalable to provide sufficient material for repeated radiolabeling experiments and preclinical studies. nih.gov

Below is a table summarizing potential optimization parameters for a hypothetical synthesis of this compound:

| Reaction Step | Parameter to Optimize | Potential Methods/Reagents | Desired Outcome |

| Introduction of Ethyl Group | Friedel-Crafts Acylation/Reduction | Acyl chloride/AlCl₃, then H₂/Pd-C | High yield and regioselectivity |

| Introduction of Fluoro Group | Nucleophilic Aromatic Substitution | Fluorinating agent (e.g., KF), phase-transfer catalyst | High conversion and minimal side products |

| Introduction of Methoxy Group | Williamson Ether Synthesis | Methylating agent (e.g., dimethyl sulfate), base | Complete conversion of the hydroxyl group |

| Purification | Crystallization/Chromatography | Screening of various solvent systems | High purity of the final product |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 5 Fluoro 2 Methoxyphenol

Comprehensive Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The spectrum for 4-Ethyl-5-fluoro-2-methoxyphenol is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.

The analysis of its non-fluorinated analog, 4-ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol), reveals typical phenolic and aromatic vibrations. ncsu.eduosti.gov A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the ethyl and methoxy (B1213986) groups are expected to appear between 2850 and 3000 cm⁻¹. ncsu.edu Aromatic C-H stretching vibrations typically manifest just above 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ provides more specific structural information. Aromatic C=C ring stretching vibrations are expected to produce sharp peaks around 1600 cm⁻¹ and 1510 cm⁻¹. ncsu.edu The spectrum of 4-ethyl-2-methoxyphenol shows a key absorption for the C–OH bending vibration (δ(C–OH)) at approximately 1367 cm⁻¹. researchgate.net The introduction of a fluorine atom is expected to give rise to a strong C-F stretching band, typically observed in the 1000-1400 cm⁻¹ range for aryl fluorides.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Phenolic -OH |

| ~2965 | Asymmetric C-H Stretch | -CH₃ (Ethyl) |

| ~2935 | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| ~2870 | Symmetric C-H Stretch | -CH₃ (Ethyl) |

| ~2840 | Symmetric C-H Stretch | -OCH₃ (Methoxy) |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Ethyl, Methoxy |

| ~1370 | C-OH Bend | Phenolic C-OH |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1150 | C-F Stretch | Aryl-F |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the symmetric "breathing" modes of the aromatic ring, which often produce strong, sharp signals. The C=C stretching vibrations of the benzene (B151609) ring and the C-C stretching of the ethyl group would also be prominent. While the polar O-H and C-F bonds are typically weaker in a Raman spectrum compared to FT-IR, their detection can still provide confirmatory evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the local electronic environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

Proton (¹H) NMR Chemical Shift Assignments

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), due to spin-spin coupling with each other. The methoxy group (-OCH₃) will appear as a sharp singlet, as it has no adjacent protons to couple with. The phenolic hydroxyl (-OH) proton will also appear as a singlet, which may be broad.

The aromatic region will show two signals corresponding to the two protons on the benzene ring. The presence of the fluorine atom will introduce additional complexity through H-F coupling. The proton ortho to the fluorine (H-6) is expected to show a larger coupling constant (³JHF) than the proton meta to the fluorine (H-3). This results in a characteristic splitting pattern for each aromatic proton, appearing as a doublet of doublets or a more complex multiplet.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ~6.90 | d | ~JHF ≈ 8-10 | H-6 |

| ~6.75 | d | ~JHF ≈ 4-6 | H-3 |

| ~5.60 | s (broad) | - | -OH |

| ~3.85 | s | - | -OCH₃ |

| ~2.60 | q | JHH ≈ 7.6 | -CH₂- |

Carbon-13 (¹³C) NMR Characterization

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and mesomeric effects. The most significant feature in the ¹³C NMR spectrum of this compound is the effect of the fluorine atom, which causes splitting of carbon signals due to C-F coupling. libretexts.org

The carbon directly bonded to the fluorine (C-5) will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. libretexts.org Carbons two bonds away (C-4, C-6) will also be split into doublets with smaller coupling constants (²JCF, ~20-25 Hz). Three-bond couplings (³JCF, ~5-8 Hz) to C-1 and C-3 are also expected. libretexts.org These characteristic splitting patterns are definitive proof of the fluorine's position on the aromatic ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

|---|---|---|---|

| ~155.0 | d | ¹J ≈ 245 | C-5 |

| ~148.0 | s | - | C-2 |

| ~142.0 | d | ²J ≈ 21 | C-4 |

| ~135.0 | s | - | C-1 |

| ~118.0 | d | ³J ≈ 8 | C-3 |

| ~112.0 | d | ²J ≈ 23 | C-6 |

| ~56.0 | s | - | -OCH₃ |

| ~23.0 | s | - | -CH₂- |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals, and more importantly, to assign the aromatic H-3 and H-6 protons to their respective carbons, C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton. Key expected correlations would include the methoxy protons (-OCH₃) to the aromatic carbon C-2, and the methylene protons of the ethyl group to the aromatic carbons C-3, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern on the benzene ring.

Through the combined application of these advanced NMR techniques, a complete and verified structural assignment for this compound can be achieved with high confidence.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and numerous fragment ions. nih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, providing valuable information about its structure. nih.gov The fragmentation patterns are predictable and can be interpreted to deduce the arrangement of atoms within the molecule. nih.gov

For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation would likely involve the loss of the ethyl group, the methoxy group, and other characteristic cleavages of the aromatic ring.

Predicted Fragmentation Data for this compound:

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 171.08159 |

| [M+Na]⁺ | 193.06353 |

| [M-H]⁻ | 169.06703 |

| [M+NH₄]⁺ | 188.10813 |

| [M+K]⁺ | 209.03747 |

| [M+H-H₂O]⁺ | 153.07157 |

| [M+HCOO]⁻ | 215.07251 |

| [M+CH₃COO]⁻ | 229.08816 |

| [M+Na-2H]⁻ | 191.04898 |

| [M]⁺ | 170.07376 |

This table presents predicted m/z values for various adducts of this compound based on its molecular formula. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. epa.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. The precise mass measurement from HRMS can confirm the elemental formula of this compound (C₉H₁₁FO₂).

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The diffraction pattern produced is used to calculate the positions of the atoms in the crystal lattice. nih.gov This method provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular structure. researchgate.net While specific crystallographic data for this compound is not publicly available, the general methodology involves growing a suitable single crystal and analyzing it with a diffractometer. researchgate.netnih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.goviucr.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. nih.goviucr.org Red spots on the dnorm surface indicate strong hydrogen bonding interactions. nih.govmdpi.com

Complementary Spectroscopic and Chromatographic Techniques

In addition to mass spectrometry and X-ray crystallography, other techniques are essential for a full characterization. Gas chromatography (GC) can be coupled with mass spectrometry (GC-MS) for the separation and identification of volatile compounds like this compound. nih.govresearchgate.net Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the detailed molecular structure in solution. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color.

For aromatic compounds like this compound, the electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The benzene ring and its substituents, including the hydroxyl, methoxy, ethyl, and fluoro groups, constitute the chromophore system. The absorption maxima (λmax) and the intensity of these absorptions, quantified by the molar absorptivity (ε), provide valuable information about the electronic structure of the molecule.

Table 1: Predicted UV-Vis Spectral Properties of this compound

| Transition Type | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | 200 - 280 | High (1,000 - 50,000) |

| n → π | 270 - 350 | Low (10 - 1,000) |

Note: The data in this table is predictive and based on the analysis of similar phenolic structures. Actual experimental values may vary.

Gas Chromatography (GC) Coupled with Spectroscopic Detectors

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a spectroscopic detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), GC provides both qualitative and quantitative information about the components of a mixture. For a pure compound like this compound, GC can be used to determine its purity and retention time under specific chromatographic conditions.

The analysis of phenolic compounds by GC can sometimes be challenging due to their polarity and potential for thermal degradation. epa.gov Derivatization is a common strategy to improve the chromatographic properties of phenols, often by converting the polar hydroxyl group into a less polar ether or ester. epa.gov However, direct analysis of underivatized phenols is also possible with the appropriate choice of a robust capillary column and optimized instrumental parameters. epa.gov

In a typical GC analysis of this compound, the compound would be injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane-based stationary phase, would be a suitable choice for this analysis.

The retention time (t_R), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a given set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). When coupled to a mass spectrometer, the GC-MS system would also provide a mass spectrum of the compound as it elutes from the column, allowing for its definitive identification based on its fragmentation pattern.

Table 2: Hypothetical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector Temperature | 280 °C |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: These parameters represent a typical starting point for method development and would require optimization for a specific instrument and application.

Computational Chemistry and Theoretical Modeling Studies of 4 Ethyl 5 Fluoro 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular systems. These methods are pivotal in predicting the behavior of molecules and have been extensively applied to phenolic compounds, offering a theoretical framework to understand their properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For substituted phenols, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine the optimized molecular geometry and total energy of the compound. karazin.uaresearchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

For a molecule like 4-Ethyl-5-fluoro-2-methoxyphenol, DFT would reveal the precise spatial arrangement of the ethyl, fluoro, and methoxy (B1213986) groups on the phenol (B47542) ring. The resulting optimized geometry is the foundation for further computational analyses. Studies on similar substituted phenols have demonstrated the reliability of DFT in predicting these structural parameters. karazin.uaacs.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (Calculated via DFT/B3LYP)

| Parameter | Value |

|---|---|

| C-O Bond Length (Phenolic) | ~1.36 Å |

| O-H Bond Length (Phenolic) | ~0.97 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-O-H Dihedral Angle | ~0° or ~180° |

Note: The values presented are typical for substituted phenols and serve as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netresearchgate.net By calculating the transition energies between the ground state and various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). researchgate.net This is crucial for understanding the electronic transitions within the molecule.

For this compound, TD-DFT calculations would likely be performed on the DFT-optimized geometry to predict its electronic absorption spectrum. The results would indicate how the substituents (ethyl, fluoro, methoxy) influence the electronic transitions, which are often of π → π* character in aromatic systems. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. karazin.uafrontiersin.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. imist.ma The spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule. In substituted phenols, the HOMO is typically localized over the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is also generally distributed over the aromatic ring. karazin.uakarazin.ua

For this compound, FMO analysis would map the electron density of these orbitals. The presence of the electron-donating methoxy and ethyl groups and the electron-withdrawing fluorine atom would modulate the energy levels and distribution of the HOMO and LUMO.

Energy Gap Analysis and Reactivity Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. karazin.ua A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. karazin.ua

The analysis of the HOMO-LUMO gap for this compound would provide a quantitative measure of its kinetic stability. This information is vital for predicting how the compound will behave in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Phenol

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -5.0 |

| LUMO | ~ -1.5 to -0.5 |

Note: These energy values are illustrative and representative of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. imist.maresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. researchgate.net

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) is key to predicting its chemical interactions. A primary tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. Conversely, areas with positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP would reveal the following:

Nucleophilic Sites : The oxygen atoms of the hydroxyl (-OH) and methoxy (-OCH₃) groups are expected to be strong nucleophilic centers due to the high electronegativity and lone pairs of electrons on the oxygen atoms. The aromatic ring, enriched by the electron-donating effects of the hydroxyl and methoxy groups, would also exhibit significant nucleophilic character.

Electrophilic Sites : The hydrogen atom of the hydroxyl group is the most prominent electrophilic site, being highly electron-deficient due to its bond with the electronegative oxygen atom.

These predictions are foundational for understanding how the molecule interacts with other reagents.

Reactive Site Prediction

Beyond MEP maps, Frontier Molecular Orbital (FMO) theory is a powerful method for predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electrons and characterizes the molecule's ability to donate electrons. The region of the molecule where the HOMO density is highest is the most probable site for electrophilic attack.

The LUMO represents the lowest energy orbital available to accept electrons. The area where the LUMO density is concentrated is the most likely site for nucleophilic attack.

For this compound, FMO analysis would likely show that the HOMO is distributed across the phenol ring and the oxygen atoms, reinforcing the prediction of these areas as nucleophilic centers. The LUMO would be expected to have significant density near the hydroxyl hydrogen and potentially on the carbon atoms of the ring, indicating sites susceptible to nucleophilic interaction. Density Functional Theory (DFT) is a highly effective computational platform for analyzing these reactive sites with good accuracy. araproceedings.com

Topological and Bonding Analyses

To gain a deeper understanding of the chemical bonds and intramolecular interactions within this compound, several advanced computational techniques are employed. These methods analyze the topology of the electron density and orbital interactions.

Atoms in Molecules (AIM) Theory for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, defines chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.org Developed by Richard Bader, AIM partitions a molecule into atomic basins, allowing for the characterization of atoms and the bonds that connect them. wikipedia.orgcomporgchem.com

A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. uni-rostock.de The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the chemical bond.

Covalent Bonds : Characterized by high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density shared between the nuclei.

Ionic/Closed-Shell Interactions : Characterized by low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating depletion of charge between the nuclei.

An AIM analysis of this compound would provide quantitative data on the C-C, C-H, C-O, C-F, and O-H bonds, classifying their covalent character and strength. It could also reveal weaker non-covalent interactions, such as potential intramolecular hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. uni-muenchen.denih.gov

The analysis focuses on the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu A higher E(2) value signifies a stronger interaction and greater electron delocalization. wisc.edu

For this compound, significant intramolecular interactions would be expected. The table below outlines the probable donor-acceptor interactions that contribute to the molecule's stability.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

|---|---|---|---|

| LP (O) of -OH group | σ* (C-C) of aromatic ring | n → σ | High |

| LP (O) of -OCH₃ group | σ (C-C) of aromatic ring | n → σ | High |

| LP (F) of fluoro group | σ (C-C) of aromatic ring | n → σ | Moderate |

| π (C=C) of aromatic ring | π (C=C) of aromatic ring | π → π | High |

| σ (C-H) of ethyl group | π (C=C) of aromatic ring | σ → π* (Hyperconjugation) | Moderate |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields that provide an intuitive and visual understanding of electron localization in a molecule. rsc.org They map regions in 3D space where the probability of finding an electron pair is high, corresponding to chemical concepts like covalent bonds, lone pairs, and atomic cores. jussieu.frwikipedia.org

ELF values range from 0 to 1. Regions with high ELF values (approaching 1) indicate strong electron localization, such as in covalent bonds or lone pairs. jussieu.fr LOL is a related function that also helps to distinguish regions of high orbital overlap. rsc.org

For this compound, an ELF or LOL analysis would produce a 3D map showing:

High localization basins corresponding to the C-C, C-H, C-O, and O-H covalent bonds.

Distinct localization regions around the oxygen and fluorine atoms, representing their non-bonding lone pair electrons.

Separation between the core and valence electrons of each atom.

These analyses provide a faithful visualization of the molecule's electronic structure, confirming the arrangement of bonds and lone pairs predicted by VSEPR theory. wikipedia.org

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability and Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. journaleras.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. mdpi.commdpi.com The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). journaleras.com

Polarizability (α) : Measures the linear response of the molecular electron cloud to an external electric field, resulting in an induced dipole moment.

First Hyperpolarizability (β) : Measures the nonlinear (second-order) response to a strong electric field and is responsible for effects like second-harmonic generation (SHG). arxiv.org

Molecules with significant NLO properties often possess a large ground-state dipole moment, a small HOMO-LUMO energy gap, and an extended π-conjugated system with electron-donating and electron-accepting groups. scielo.org.mx

While this compound is not a classic push-pull chromophore, the presence of strong electron-donating groups (-OH, -OCH₃) and a moderately electron-withdrawing group (-F) on the π-conjugated phenyl ring suggests it could possess notable NLO properties. scielo.org.mx The charge asymmetry induced by these substituents would lead to a non-zero hyperpolarizability. DFT calculations can provide quantitative predictions of these properties, which are often compared to a reference compound like urea. mdpi.com

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Mean Polarizability | αtot | The average ability of the electron cloud to be distorted by an electric field. |

| First Hyperpolarizability | βtot | A measure of the second-order nonlinear optical response of the molecule. |

Computational investigation into these parameters is essential for evaluating the potential of this compound as a candidate for NLO applications. ufg.br

Thermodynamic Property Calculations and Tautomeric Stability

A computational analysis of this compound would typically involve the calculation of key thermodynamic properties. These calculations are crucial for understanding the stability and energy of the molecule. Standard thermodynamic parameters that would be determined include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound from its elements.

Entropy (S°): A measure of the randomness or disorder of the molecules.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount at a constant volume.

Tautomeric Stability:

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of a proton from the hydroxyl group to a carbon atom on the aromatic ring, forming a cyclohexadienone structure. Computational methods would be used to calculate the relative energies of the phenol and its potential keto tautomers. By comparing their Gibbs free energies, the thermodynamically more stable tautomer can be identified, and the equilibrium constant for the tautomerization process can be predicted. Generally, for simple phenols, the aromatic phenol form is significantly more stable than its non-aromatic keto tautomers.

A hypothetical data table for such calculated properties is presented below. Note: These values are illustrative and not based on actual research findings for this compound.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation | -350.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | -280.2 | kJ/mol |

| Entropy | 320.1 | J/(mol·K) |

| Heat Capacity (Cv) | 150.7 | J/(mol·K) |

| Relative Energy of Keto Tautomer | +60.3 | kJ/mol |

Solvent Effects on Molecular Properties and Electronic Spectra

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular properties.

For this compound, such a study would investigate:

Changes in Molecular Geometry: The bond lengths and angles of the molecule may be slightly altered in the presence of a solvent.

Dipole Moment: The polarity of the solvent can affect the molecule's dipole moment.

Electronic Spectra (UV-Vis): The absorption maxima (λmax) in the UV-visible spectrum are sensitive to the solvent polarity. Solvatochromism, the shift in λmax with changing solvent, can be predicted. These shifts (either bathochromic/red shifts to longer wavelengths or hypsochromic/blue shifts to shorter wavelengths) provide insights into the nature of the electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra.

An illustrative data table showing hypothetical solvent effects is provided below. Note: These values are for demonstration purposes and are not actual calculated data for this compound.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Dipole Moment (Debye) |

| Gas Phase | 1 | 275 | 2.5 |

| Cyclohexane | 2.02 | 278 | 2.8 |

| Dichloromethane | 8.93 | 282 | 3.5 |

| Ethanol | 24.55 | 285 | 4.1 |

| Water | 78.39 | 288 | 4.8 |

Mulliken Charge Analysis and Fukui Function Calculations

Mulliken Charge Analysis:

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. These charges provide a quantitative picture of the electron distribution and help to identify electronegative and electropositive centers within the molecule. This information is valuable for understanding intermolecular interactions and predicting reactive sites. The analysis would provide a charge value for each atom in this compound.

Fukui Function Calculations:

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atomic site:

f+: for nucleophilic attack (where an electron is added).

f-: for electrophilic attack (where an electron is removed).

f0: for radical attack.

The atom with the highest value of a particular Fukui function is predicted to be the most susceptible to that type of attack.

A hypothetical table of Mulliken charges and Fukui functions for selected atoms of this compound is shown below. Note: This data is purely illustrative and not derived from actual computational results.

| Atom | Atom Number | Mulliken Charge (a.u.) | Fukui Function (f-) | Fukui Function (f+) |

| C (ethyl) | C1 | -0.25 | 0.01 | 0.03 |

| C (ethyl) | C2 | -0.21 | 0.02 | 0.04 |

| C (ring) | C3 | 0.15 | 0.12 | 0.05 |

| C (ring) | C4 | -0.10 | 0.08 | 0.09 |

| F | F5 | -0.35 | 0.05 | 0.15 |

| C (ring) | C6 | 0.20 | 0.18 | 0.03 |

| O (methoxy) | O7 | -0.45 | 0.03 | 0.25 |

| C (methoxy) | C8 | 0.10 | 0.01 | 0.02 |

| O (hydroxyl) | O9 | -0.50 | 0.04 | 0.30 |

| H (hydroxyl) | H10 | 0.40 | 0.15 | 0.01 |

Biological Activities and Mechanistic Investigations of 4 Ethyl 5 Fluoro 2 Methoxyphenol and Its Analogs

Enzymatic Inhibition Studies

NADPH Oxidase Inhibition Pathways

Research into ortho-methoxy-substituted catechols, a class of compounds structurally related to 4-Ethyl-5-fluoro-2-methoxyphenol, has shed light on their potential to inhibit NADPH oxidase. nih.gov This enzyme is a key source of reactive oxygen species (ROS) in endothelial cells. nih.gov One well-studied analog, apocynin (4-hydroxy-3-methoxyacetophenone), is thought to inhibit NADPH oxidase by preventing the assembly of its functional complex. nih.gov A critical step in this process appears to be the conversion of ortho-methoxy-substituted catechols into symmetrical dimers through a reaction involving ROS and peroxidase. nih.gov This dimerization is believed to be the active mechanism that blocks the assembly and activation of the NADPH oxidase complex. nih.gov

Studies on apocynin have shown that it can effectively inhibit superoxide (B77818) anion (O₂⁻) release from this enzyme. nih.gov In cell-free systems, the dimeric form of apocynin has been observed to cause almost complete inhibition of superoxide production. nih.gov This inhibitory action on NADPH oxidase has been linked to a dose-dependent inhibition of endothelial cell proliferation. nih.gov

While direct studies on this compound are not available, the inhibitory mechanisms observed for its analogs suggest a potential pathway for its activity.

Myeloperoxidase (MPO) Chlorinating Activity Modulation

Methoxyphenol derivatives have been investigated as reversible inhibitors of myeloperoxidase (MPO), a heme peroxidase that produces hypochlorous acid. tandfonline.comnih.gov The inhibitory mechanism of some anti-inflammatory drugs on MPO involves the promotion of an inactive redox intermediate of the enzyme, known as compound II. nih.gov This action is reversible, as the active enzyme can be restored by reducing agents like ascorbate. nih.gov

The effectiveness of inhibition by phenols and anilines is related to their reduction potential, with inhibitory capacity increasing as substituents on the aromatic ring become more electron-withdrawing, up to an optimal point. nih.gov For instance, 4-bromoaniline (B143363) has been identified as a particularly potent inhibitor. nih.gov

In the context of methoxyphenol analogs, studies on ferulic acid derivatives have identified compounds with significant MPO inhibitory activity. tandfonline.com The substitution pattern on the methoxyphenol structure plays a crucial role, with natural analogs of methoxyphenol showing better activity against MPO. tandfonline.com For example, substituting the ferulyl moiety with an isoferulyl group resulted in a 25-fold decrease in MPO inhibition. tandfonline.com These findings highlight the therapeutic potential of methoxyphenol derivatives in modulating MPO activity. tandfonline.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Isozyme Interactions

Analogs of this compound, specifically para-substituted 2-methoxyphenols, have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). nih.gov For example, vanillin (B372448) and guaiacol (B22219) have been shown to inhibit lipopolysaccharide (LPS)-stimulated nuclear factor kappa B (NF-κB) activation and subsequent COX-2 gene expression in murine macrophage cell lines. nih.gov The anti-inflammatory activity of these 2-methoxyphenols is influenced by the phenolic O-H bond dissociation enthalpy and other molecular properties. nih.gov

Furthermore, some oxyprenylated cinnamic acids, which share structural similarities, have been found to suppress COX-2 expression in isolated monocytes. nih.gov Specifically, certain derivatives were shown to inhibit dose-dependently LPS-induced COX-2 expression. nih.gov

In the realm of lipoxygenase (LOX) inhibition, the conversion of o-methoxyphenols to catechols has been shown to significantly increase their inhibitory activity against 5-lipoxygenase. nih.gov Phenolic compounds like eugenol (B1671780) have also been found to inhibit the formation of 5-HETE and 15-HETE by human polymorphonuclear leukocytes. capes.gov.br

Cellular Response and Immunomodulation

Inhibition of Leukocyte Oxidant Production

The production of reactive oxygen species by leukocytes is a key component of the inflammatory response. nih.gov Antioxidant compounds have been shown to inhibit the generation of hydrogen peroxide (H₂O₂) by stimulated human polymorphonuclear leukocytes and monocytes. nih.gov For instance, the novel antioxidant OPC-14117 demonstrated a significant, dose-dependent reduction in H₂O₂ production by these immune cells. nih.gov

While direct evidence for this compound is lacking, the known antioxidant properties of phenolic compounds suggest a potential role in modulating leukocyte oxidant production. The inhibition of NADPH oxidase, a primary source of ROS in inflammatory cells, by related methoxyphenols further supports this possibility. nih.gov

Modulation of Phagocytosis in Immune Cells

The modulation of macrophage phenotype, including their phagocytic activity, is a critical aspect of the immune response. One strategy to achieve this involves the intracellular delivery of drugs via phagocytosis of loaded microparticles. nih.govnih.gov For example, macrophages that have phagocytosed microparticles loaded with the anti-inflammatory drug dexamethasone (B1670325) have shown modulated gene expression related to phagocytosis over several days. nih.gov

Specifically, genes associated with phagocytosis such as MERTK, PPARG, GAS6, and MARCO exhibited variable expression trends over time depending on the treatment condition. nih.gov This suggests that intracellular delivery of active compounds can influence the phagocytic behavior of macrophages. nih.gov While this research does not directly involve this compound, it provides a conceptual framework for how such a compound, if possessing immunomodulatory properties, could influence macrophage function.

Scientific Data on the Biological Activities of this compound Remains Elusive

The investigation sought to elaborate on several key areas of biological activity as outlined below.

Biological Activities and Mechanistic Investigations

Suppression of Tumor Necrosis Factor-alpha (TNFα) Release: No studies were identified that specifically investigate the capacity of this compound to suppress the release of TNFα, a key cytokine involved in systemic inflammation. While the broader class of phenols and their derivatives has been a subject of interest in inflammation research, data directly implicating this compound is currently unavailable.

Antimicrobial Efficacy Assessment

In Vitro Antibacterial and Antifungal Spectrum: Detailed assessments of the in vitro antibacterial and antifungal activity of this compound, including its spectrum of activity and potency (such as Minimum Inhibitory Concentration or MIC values), have not been reported in the reviewed literature. General antimicrobial properties are often associated with phenolic compounds, but specific data for this fluorinated and methoxylated variant is lacking.

Potential in Cancer Research

Cytotoxicity and DNA Binding: The potential of this compound in cancer research remains largely unexplored. No specific studies detailing its cytotoxic effects on various cancer cell lines, which would typically be quantified by IC50 values, were found.

However, related research on benzofuran (B130515) analogs offers a glimpse into the potential mechanisms of similar structures. A study on a series of benzofuran-3-ols and their fused analogs indicated that some of these compounds displayed moderate antitumor activities. Specifically, certain benzofuran derivatives demonstrated potent inhibitory activity against several human tumor cell lines. Furthermore, select compounds from this class exhibited strong affinities for binding to DNA, suggesting a potential mechanism of action through intercalation with calf-thymus DNA. It is important to emphasize that these findings pertain to related benzofuran structures and not directly to this compound.

Receptor Interactions and Modulatory Effects

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. This section delves into the potential receptor interactions and modulatory effects of this compound and its structural analogs.

Ligand Binding Studies with Relevant Biological Receptors (e.g., Metabotropic Glutamate (B1630785) Receptor 2)

While direct ligand binding studies for this compound are not extensively documented in publicly available literature, the structural motifs of this compound, particularly the fluoro-methoxyphenyl group, are present in potent modulators of the metabotropic glutamate receptor 2 (mGluR2). nih.govnih.gov mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission in the central nervous system and is a therapeutic target for several neuropsychiatric disorders. nih.govnih.gov

Researchers have developed potent negative allosteric modulators (NAMs) of mGluR2 that feature a 4-(2-fluoro-4-methoxyphenyl) core structure. nih.gov For instance, the compound 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide was identified as a potent mGluR2 NAM with high subtype selectivity. nih.gov This suggests that the 2-fluoro-4-methoxyphenyl moiety is a key pharmacophore for interaction with the allosteric binding site of the mGluR2. The development of positron emission tomography (PET) ligands, such as those derived from a 5-(2-fluoro-4-methoxyphenyl) scaffold, further underscores the importance of this chemical feature for brain permeability and specific receptor binding. nih.gov

Given these findings, it is plausible that this compound could serve as a foundational structure or a fragment for the design of novel mGluR2 modulators. The electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the phenyl ring are likely critical for the binding affinity and selectivity towards the receptor.

Calcium Channel Blocking Potential of Dihydropyrimidine (B8664642) Analogs

Dihydropyrimidine-based compounds are well-established as calcium channel blockers, exerting their effects by modulating the function of L-type calcium channels. nih.gov These channels are pivotal in regulating cardiovascular function, and their blockade leads to vasodilation, making them effective antihypertensive agents. nih.gov

Studies on a series of novel dihydropyrimidine calcium channel blockers have revealed that specific substitutions on the dihydropyrimidine ring are crucial for their activity. nih.gov For example, 4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters have been shown to be potent antihypertensive agents. nih.gov The nature of the aryl group at the 4-position significantly influences the compound's potency and duration of action.

Considering the structure of this compound, its phenolic moiety could be incorporated as the 4-aryl substituent in a dihydropyrimidine scaffold. The resulting analogs would be of interest for their potential calcium channel blocking activity. The electronic and steric properties of the ethyl, fluoro, and methoxy groups on the phenyl ring would likely modulate the binding affinity of the dihydropyrimidine analog to the calcium channel.

| Analog Type | Potential Biological Target | Key Structural Feature | Potential Therapeutic Application |

| Fluoro-methoxyphenyl derivatives | Metabotropic Glutamate Receptor 2 (mGluR2) | 2-Fluoro-4-methoxyphenyl group | Neuropsychiatric disorders |

| Dihydropyrimidine analogs | L-type Calcium Channels | 4-Aryl-1,4-dihydropyrimidine core | Hypertension |

Structure-Activity Relationship (SAR) Derivations

The biological activity of a molecule is intrinsically linked to its chemical structure. This section analyzes the structure-activity relationships of this compound, focusing on the contributions of its key functional groups.

Impact of Fluorine and Methoxy Groups on Biological Performance

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The high electronegativity of fluorine can alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity. nih.govacs.org In phenolic compounds, fluorine substitution can increase the acidity of the hydroxyl group. researchgate.net This can, in turn, influence the compound's interaction with biological targets and its pharmacokinetic profile. The presence of a fluorine atom can also lead to more favorable interactions with the target protein, potentially through the formation of hydrogen bonds or multipolar interactions. nih.gov

The methoxy group (-OCH3) also plays a significant role in determining the biological activity of phenolic compounds. mdpi.com It can influence the molecule's lipophilicity and its ability to act as a hydrogen bond acceptor. The position of the methoxy group relative to the phenolic hydroxyl group can affect the compound's antioxidant activity. mdpi.com In some contexts, the methoxy group can be a site of metabolism, and its replacement with other groups is a strategy to improve metabolic stability. acs.org The combination of both fluorine and methoxy groups on the phenyl ring of this compound likely results in a unique electronic and steric profile that fine-tunes its biological performance.

Role of the Ethyl Side Chain in Bioactivity

The alkyl side chain of a phenolic compound can significantly impact its bioactivity. nih.gov The length and branching of the side chain can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. nih.gov In the context of antioxidant activity, the nature of the side chain can influence the radical scavenging mechanism. nih.gov

| Functional Group | Potential Impact on Biological Performance |

| Fluorine | Increased metabolic stability, enhanced binding affinity, altered pKa |

| Methoxy Group | Modulated lipophilicity, hydrogen bond acceptor, potential metabolic site |

| Ethyl Side Chain | Increased lipophilicity, potential metabolic site, steric influence |

In Vivo Pharmacological Evaluation Methodologies (General, applicable to analogs)

The in vivo evaluation of pharmacological agents is essential to understand their effects in a whole living organism. For analogs of this compound, a range of in vivo methodologies could be employed depending on the anticipated biological activity.

For potential antihypertensive effects stemming from calcium channel blocking dihydropyrimidine analogs, studies in spontaneously hypertensive rat (SHR) models are a standard approach. nih.govmdpi.com These studies typically involve administering the compound to the animals and monitoring blood pressure over time to assess the potency and duration of action. nih.gov

To evaluate potential neuroprotective or neuromodulatory effects related to mGluR2 activity, various animal models of neurological and psychiatric disorders would be relevant. These could include models of anxiety, depression, or schizophrenia, where behavioral tests are used to assess the compound's efficacy. nih.gov

For general pharmacokinetic studies, which are crucial for any potential therapeutic agent, methodologies involve administering the compound to animals (e.g., rats, mice) and collecting blood and tissue samples at various time points. mdpi.com These samples are then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. mdpi.com

The evaluation of antioxidant activity in vivo can be performed by measuring biomarkers of oxidative stress in tissues or blood after administration of the compound. nih.gov Furthermore, toxicological studies are a critical component of in vivo evaluation to determine the safety profile of the compound.

Advanced Applications and Future Research Directions of 4 Ethyl 5 Fluoro 2 Methoxyphenol

Exploration as a Basis for Anti-Inflammatory Agents

The structural features of 4-Ethyl-5-fluoro-2-methoxyphenol suggest its potential as a scaffold for the development of new anti-inflammatory drugs. The presence of a phenolic hydroxyl group is a common feature in many compounds with antioxidant and anti-inflammatory properties. This is because phenols can act as radical scavengers, neutralizing reactive oxygen species that contribute to inflammatory processes. google.comgoogle.com